molecular formula C11H14N2O2 B096240 Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- CAS No. 18188-69-7

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-

Cat. No. B096240
CAS RN: 18188-69-7
M. Wt: 206.24 g/mol
InChI Key: CGNFYFSTYGBHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as ETYA, is a synthetic compound that has been widely used in scientific research. It is a derivative of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation, blood clotting, and cell signaling.

Mechanism Of Action

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- exerts its biological effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid-derived signaling molecules such as prostaglandins and leukotrienes. By blocking the production of these molecules, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can modulate various cellular processes, including inflammation and cell proliferation.

Biochemical And Physiological Effects

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.

Advantages And Limitations For Lab Experiments

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a versatile compound that can be used in a wide range of experimental settings. Its solubility in organic solvents makes it easy to dissolve and use in cell culture and animal studies. However, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s mechanism of action is complex and not fully understood, making it challenging to interpret the results of experiments involving this compound.
List of

Future Directions

1. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a therapeutic agent for various cancers and cardiovascular diseases.
2. Studying the molecular mechanisms underlying Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s anti-inflammatory and anti-angiogenic effects.
3. Developing new derivatives of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- with improved pharmacological properties.
4. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other drugs to enhance its therapeutic efficacy.
5. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a neuroprotective agent in animal models of neurodegenerative diseases.
6. Developing new methods for synthesizing Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- and its derivatives.
7. Investigating the safety and toxicity of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in animal models and humans.
8. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other anti-cancer drugs to overcome drug resistance.
9. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a diagnostic tool for cancer and other diseases.
10. Studying the role of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in modulating the immune system and its potential use in immunotherapy.

Synthesis Methods

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through the reaction of arachidonic acid with ethylamine and acetic anhydride. This process yields a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for drug development.

properties

CAS RN

18188-69-7

Product Name

Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[4-(ethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-3-12-10-6-4-9(13-8(2)14)5-7-11(10)15/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

CGNFYFSTYGBHJM-UHFFFAOYSA-N

SMILES

CCNC1=CC=C(C=CC1=O)NC(=O)C

Canonical SMILES

CCNC1=CC=C(C=CC1=O)NC(=O)C

Other CAS RN

18188-69-7

synonyms

N-[4-(Ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide

Origin of Product

United States

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